Disodium trans-epoxysuccinate
CAS No.: 41999-61-5
Cat. No.: VC18968436
Molecular Formula: C4H2Na2O5
Molecular Weight: 176.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41999-61-5 |
---|---|
Molecular Formula | C4H2Na2O5 |
Molecular Weight | 176.03 g/mol |
IUPAC Name | disodium;(2R,3R)-oxirane-2,3-dicarboxylate |
Standard InChI | InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
Standard InChI Key | BOOBCDRJMPBXQP-OLXYHTOASA-L |
Isomeric SMILES | [C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Structural and Molecular Characteristics
Disodium trans-epoxysuccinate (C₄H₂Na₂O₅) consists of a trans-configured oxirane ring fused to two carboxylate groups. The trans stereochemistry distinguishes it from its cis counterpart, influencing its reactivity in enzymatic and chemical reactions . Key properties include:
Property | Value |
---|---|
Molecular weight | 130.06 g/mol |
pKa (carboxyl groups) | 1.93, 3.92 (25°C) |
Melting point | 148–149°C (acid form) |
Solubility | Highly soluble in water |
The compound’s stability is pH-dependent, with optimal synthesis conditions occurring between pH 5–7 .
Synthesis and Industrial Production
Catalytic Epoxidation of Maleic Anhydride
The primary industrial route involves epoxidizing maleic anhydride using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) as a catalyst . Key steps include:
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Formation of Maleate Salt: Maleic anhydride reacts with sodium carbonate (Na₂CO₃) or bicarbonate (NaHCO₃) to form disodium maleate.
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Epoxidation: H₂O₂ is added at 50–70°C, with the catalyst facilitating oxirane ring formation.
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Purification: Ion-exchange resins (e.g., DIAION PA 410) remove residual catalysts.
Optimized Reaction Parameters:
Parameter | Value |
---|---|
Temperature | 60–80°C |
H₂O₂:Molar Ratio | 1.0–1.2:1 |
Catalyst Loading | 0.1–10 wt% Na₂WO₄ |
Yield | Up to 88% |
A Chinese patent (CN102432567B) highlights the cost-effectiveness of using Na₂CO₃/NaHCO₃ instead of NaOH, reducing water content and improving product stability .
Stereochemical Control
Japanese patents (JP3339106B2) emphasize the role of aqueous alcohol solutions (30–90% v/v) in suppressing DL-tartaric acid byproducts during epoxidation . This method achieves >90% enantiomeric purity by optimizing pH and solvent composition.
Chemical Reactivity and Hydrolysis Pathways
Enzymatic Hydrolysis
cis-Epoxysuccinate hydrolases (CESHs) selectively hydrolyze the trans-epoxide to produce L-(+)-tartaric acid (L-TA). The mechanism involves:
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Nucleophilic Attack: Asp18 (D18) forms an ester intermediate with the substrate.
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Proton Transfer: Arg55 (R55) stabilizes the transition state.
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Ester Cleavage: Glu212 (E212) and His190 (H190) activate water for final hydrolysis.
Enzymatic vs. Chemical Hydrolysis:
Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |
---|---|---|
Catalyst | CESHs | Acid/Base |
Stereospecificity | High (L-TA) | Low (racemic mixture) |
Rate | Minutes (45°C, pH 9.0) | Hours |
Byproducts | Minimal | Tartaric acid derivatives |
Stability and pH Dependence
The compound degrades under acidic conditions (pH < 5), forming succinic acid derivatives. Industrial processes maintain pH 5–7 during synthesis to prevent decomposition .
Biological and Industrial Applications
Biocatalytic Production of Tartaric Acid
Microbial strains like Achromobacter and Alcaligenes hydrolyze trans-epoxysuccinate to D-(−)-tartaric acid, a chiral building block for pharmaceuticals. Solid-phase synthesis techniques yield epoxysuccinate-based inhibitors for cathepsins, showing promise in cancer therapy .
Detergent Builders and Water Treatment
Disodium trans-epoxysuccinate’s calcium-chelating capacity and biodegradability make it a sustainable alternative to phosphates in detergents. It inhibits scale formation in water systems at concentrations as low as 10 ppm.
Polymer Synthesis
The compound serves as a monomer for biodegradable polyesters. Copolymerization with ethylene sulfonic acid derivatives enhances thermal stability and mechanical properties.
Future Directions
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Enzyme Engineering: Optimizing CESHs for higher thermal stability (e.g., >60°C) could improve tartaric acid production efficiency.
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Green Chemistry: Developing solvent-free epoxidation processes using immobilized tungstate catalysts .
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Pharmaceutical Applications: Exploring epoxysuccinate-based protease inhibitors for neurodegenerative diseases .
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